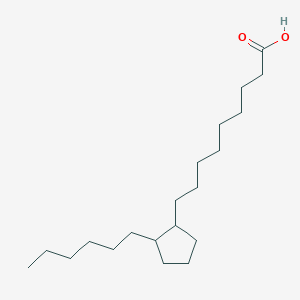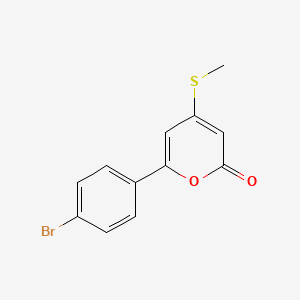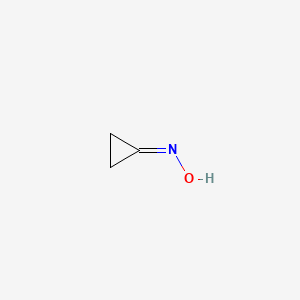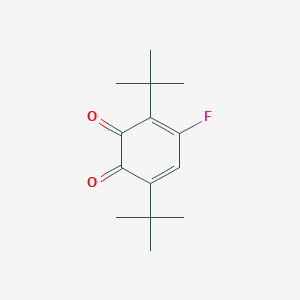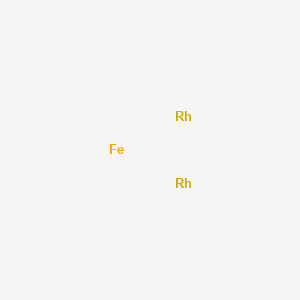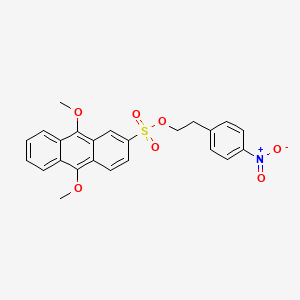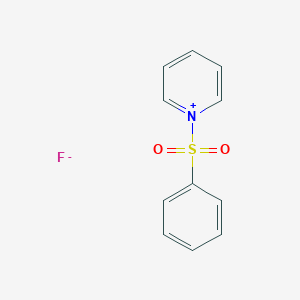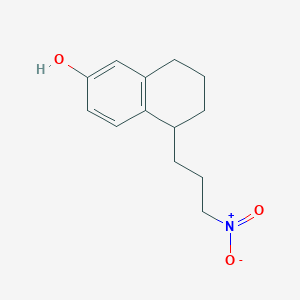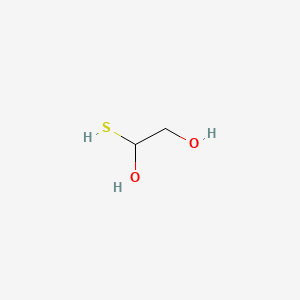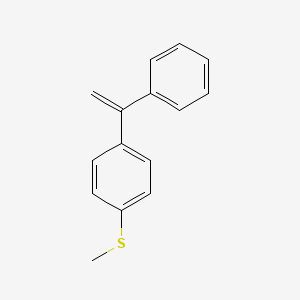
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfanyl group and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the methylsulfanyl and phenylethenyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with methylthiol and styrene under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and other interactions, while the phenylethenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(1-phenylethenyl)benzene
- 1-Methoxy-3-(1-phenylethenyl)benzene
Uniqueness
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a methylsulfanyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
138534-58-4 |
|---|---|
Fórmula molecular |
C15H14S |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 |
Clave InChI |
KSKLGWJGTIUVNG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


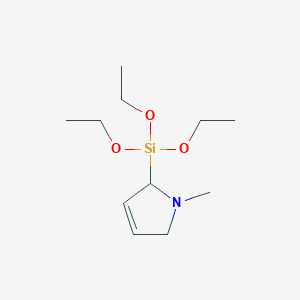
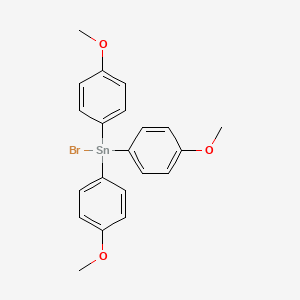
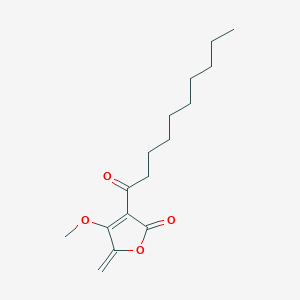
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
